![molecular formula C20H54FeSi6 B14241434 Iron(2+) bis[tris(trimethylsilyl)methanide] CAS No. 345950-17-6](/img/structure/B14241434.png)
Iron(2+) bis[tris(trimethylsilyl)methanide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of an iron cation (Fe2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal amides and is known for its unique structural and chemical properties. The bulky hydrocarbon backbone of the tris(trimethylsilyl)methanide ligands imparts lipophilicity and low lattice energy to the complex, making it soluble in nonpolar organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
Iron(2+) bis[tris(trimethylsilyl)methanide] can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous iron(II) chloride with an alkali metal bis[tris(trimethylsilyl)methanide] in a nonpolar organic solvent. The reaction proceeds as follows :
FeCl2+2Na[N(SiMe3)2]→Fe[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining iron(2+) bis[tris(trimethylsilyl)methanide] can be purified by distillation or sublimation.
Industrial Production Methods
Industrial production methods for iron(2+) bis[tris(trimethylsilyl)methanide] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated filtration systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Iron(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other silylamides or phosphines as reagents.
Major Products Formed
Oxidation: Iron(III) bis[tris(trimethylsilyl)methanide] complexes.
Reduction: Iron(I) bis[tris(trimethylsilyl)methanide] complexes.
Substitution: Complexes with different ligands replacing the tris(trimethylsilyl)methanide ligands.
科学的研究の応用
Iron(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of iron-based drugs.
作用機序
The mechanism of action of iron(2+) bis[tris(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bulky tris(trimethylsilyl)methanide ligands provide steric protection to the iron center, allowing it to participate in selective reactions. The compound can interact with molecular targets such as small molecules, ions, and other metal complexes, facilitating various chemical transformations.
類似化合物との比較
Iron(2+) bis[tris(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
Iron(2+) bis[trimethylsilylamide]: Similar in structure but with different steric and electronic properties.
Iron(2+) bis[bis(trimethylsilyl)amide]: Another related compound with distinct reactivity and solubility characteristics.
Iron(2+) bis[tris(trimethylsilyl)silane]: A compound with similar ligands but different coordination chemistry.
The uniqueness of iron(2+) bis[tris(trimethylsilyl)methanide] lies in its bulky tris(trimethylsilyl)methanide ligands, which impart unique solubility, reactivity, and stability properties to the complex .
特性
CAS番号 |
345950-17-6 |
|---|---|
分子式 |
C20H54FeSi6 |
分子量 |
519.0 g/mol |
IUPAC名 |
bis(trimethylsilyl)methyl-trimethylsilane;iron(2+) |
InChI |
InChI=1S/2C10H27Si3.Fe/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChIキー |
LBRPEHMIIPEXIE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


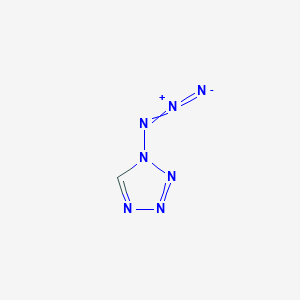
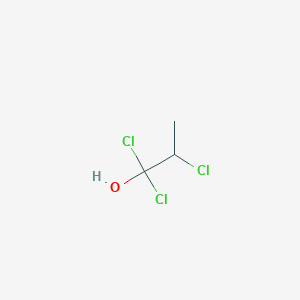
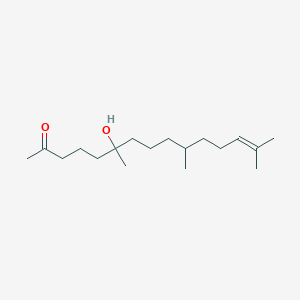
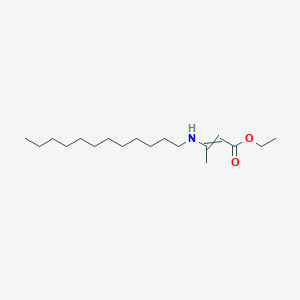


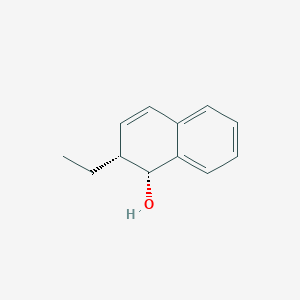
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
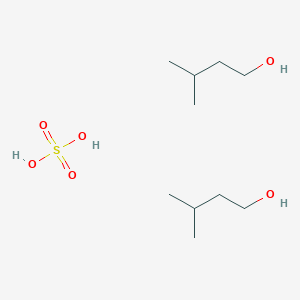
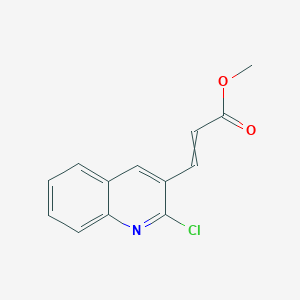
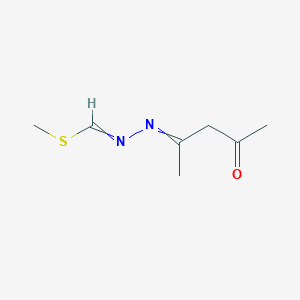
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
